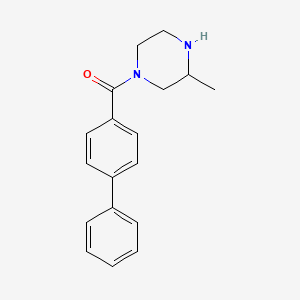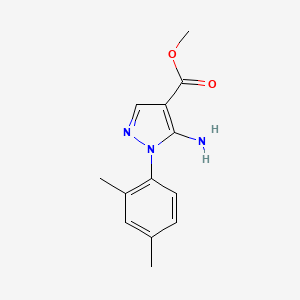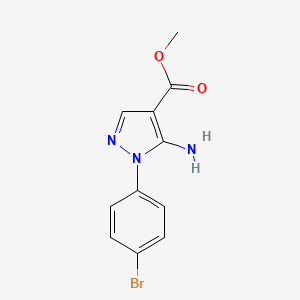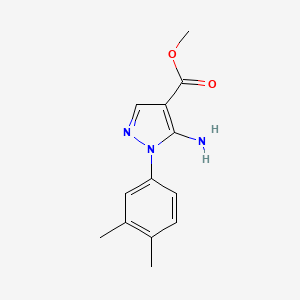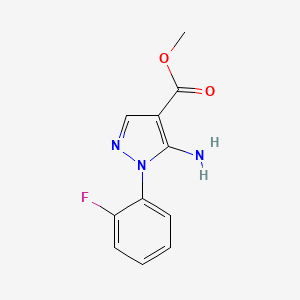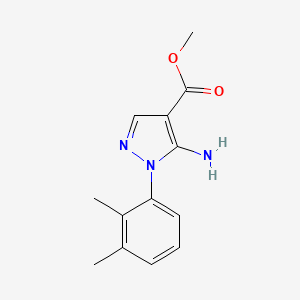
Methyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, such as the one you mentioned, are known to have a wide range of applications in pharmaceuticals . They are potential biologically active scaffolds due to their wide applications in pharmaceuticals . These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Synthesis Analysis
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the pyrazoles in 86–96% yield .Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate” would depend on its specific structure. Pyrazole derivatives are generally characterized by the presence of a five-membered ring containing two nitrogen atoms .Wirkmechanismus
Methyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It binds to the active site of the enzyme and prevents the formation of prostaglandins, which are responsible for inflammation and pain. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to reduce inflammation and pain, as well as reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to reduce the production of nitric oxide, a molecule involved in various physiological processes, including vasodilation and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a potent inhibitor of COX-2, making it an ideal compound for studying the role of COX-2 in various diseases. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in lab experiments. It is not as potent as other COX-2 inhibitors and is not suitable for long-term use due to its potential side effects.
Zukünftige Richtungen
There are several possible future directions for research involving Methyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate. It could be used to study the effects of various drugs on COX-2 activity, as well as to develop new drugs that target COX-2. It could also be used to study the role of COX-2 in the development of various diseases, such as cancer, cardiovascular disease, and Alzheimer's disease. In addition, this compound could be used to study the effects of inflammation and pain on other biochemical and physiological processes. Finally, this compound could be used to develop new compounds that are more potent and have fewer side effects than existing COX-2 inhibitors.
Synthesemethoden
Methyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can be synthesized through a chemical reaction between 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid and methyl iodide. The reaction is catalyzed by sodium hydride in an organic solvent such as dimethylformamide. The reaction yields a white crystalline solid with a yield of about 80%.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research and lab experiments. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has been used to study the role of COX-2 in the development of various diseases, including cancer, cardiovascular disease, and Alzheimer's disease. It has also been used to study the effects of various drugs on COX-2 activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)7-6-13-14(10(7)12)8-4-2-3-5-9(8)15(17)18/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAHMFAFOCASMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

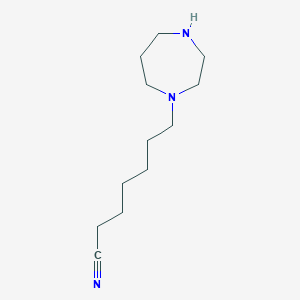
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)
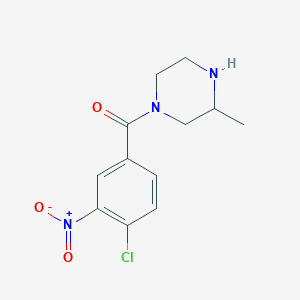
![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
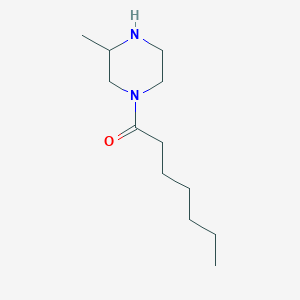
![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)
